RG-12915

Receptor pharmacology Allosteric modulation 5-HT₃ receptor

RG-12915 (CAS 125363-06-6) is the free base form of palonosetron, a second-generation 5-HT3 antagonist with ~100x higher binding affinity (pKi 10.5) and a ~40-hour plasma half-life. Its unique allosteric binding mechanism and FDA approval for delayed CINV distinguish it from first-generation agents. Procure for sustained receptor inhibition in chronic pain, GI motility, or combination antiemetic studies.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 125363-06-6
Cat. No. B1680578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG-12915
CAS125363-06-6
Synonyms4-(N-(1-azabicyclo(2.2.2)-octan-3-yl))-2-chloro-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide
RG 12915
RG-12915
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5
InChIInChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24)
InChIKeyLDYMIBZOCSHLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palonosetron (CAS 125363-06-6) Compound Identification and 5‑HT₃ Antagonist Class Context for Scientific Procurement


N-(1‑azabicyclo[2.2.2]octan‑3‑yl)‑2‑chloro‑5a,6,7,8,9,9a‑hexahydrodibenzofuran‑4‑carboxamide (CAS 125363‑06‑6) is the free base form of palonosetron, a second‑generation 5‑hydroxytryptamine type 3 (5‑HT₃) receptor antagonist [REFS‑1]. First approved in 2003 and commercially developed as the hydrochloride salt (palonosetron HCl), this compound is distinguished from first‑generation agents by its unique allosteric binding mechanism, markedly higher receptor binding affinity, and substantially longer plasma elimination half‑life [REFS‑2]. Its stereochemistry is defined as the (3aS,2S)‑configured active enantiomer, which confers the high‑affinity interaction profile [REFS‑3].

Why Palonosetron (CAS 125363-06-6) Cannot Be Substituted with First‑Generation 5‑HT₃ Antagonists in Scientific Applications


First‑generation 5‑HT₃ receptor antagonists (e.g., ondansetron, granisetron, dolasetron) exhibit strictly competitive, reversible orthosteric binding to the receptor [REFS‑1]. In contrast, palonosetron engages the 5‑HT₃ receptor via a dual orthosteric‑allosteric mechanism that triggers positive cooperativity, accelerates dissociation of competing ligands, and induces prolonged receptor internalization [REFS‑2]. These molecular differences translate into a ~100‑fold higher binding affinity (pKi 10.5 versus 7.6–8.9) and a plasma half‑life approximately 10‑fold longer (~40 hours versus 3.9–11 hours) [REFS‑3][REFS‑4]. Consequently, experimental outcomes obtained with first‑generation agents cannot be extrapolated to palonosetron, and substitution in preclinical or clinical protocols will introduce fundamentally different receptor occupancy kinetics, functional persistence, and downstream pharmacological effects.

Palonosetron (CAS 125363-06-6) Quantified Differentiation Evidence Versus First‑Generation 5‑HT₃ Antagonists


Allosteric Binding and Positive Cooperativity: Palonosetron vs. Ondansetron and Granisetron

In equilibrium binding studies using [³H]-labeled ligands, palonosetron produced curvilinear Scatchard plots indicative of positive cooperativity and allosteric binding, whereas granisetron and ondansetron generated linear plots consistent with simple bimolecular (competitive) interactions [REFS‑1]. In kinetic dissociation assays, pre‑incubation with palonosetron accelerated the dissociation rate of both [³H]-granisetron and [³H]-ondansetron from the 5‑HT₃ receptor, confirming its action as an allosteric modifier [REFS‑2].

Receptor pharmacology Allosteric modulation 5-HT₃ receptor

5‑HT₃ Receptor Binding Affinity (pKi): Palonosetron vs. Four First‑Generation Agents

Palonosetron demonstrates a 5‑HT₃ receptor pKi of 10.5, which corresponds to an approximately 30‑ to 100‑fold higher binding affinity compared to first‑generation antagonists [REFS‑1]. The rank order of pKi values is: palonosetron (10.5) > granisetron (8.91) > tropisetron (8.81) > ondansetron (8.39) > dolasetron (7.6) [REFS‑2].

Binding affinity pKi Receptor pharmacology

Plasma Elimination Half‑Life: Palonosetron vs. Ondansetron, Granisetron, Dolasetron, and Tropisetron

Palonosetron exhibits a terminal elimination half‑life of approximately 40 hours in healthy subjects and 40–48 hours in cancer patients, which is 4‑ to 10‑fold longer than any first‑generation 5‑HT₃ antagonist [REFS‑1][REFS‑2]. Comparative half‑life values are: palonosetron ~40 h; granisetron 9–11 h; dolasetron 7–9 h; tropisetron 7.3 h; ondansetron 3.9 h [REFS‑3].

Pharmacokinetics Half-life Elimination

Delayed‑Phase CINV Complete Response: Palonosetron Superiority in RCT Meta‑Analysis

A systematic review and meta‑analysis of 24 randomized controlled trials (RCTs) comparing palonosetron to other 5‑HT₃ receptor antagonists (ondansetron, granisetron, dolasetron, tropisetron, ramosetron) found that palonosetron was statistically superior in 10 of 19 assessed efficacy endpoints [REFS‑1]. For delayed‑phase complete response (no emesis and no rescue medication during 24‑120 hours post‑chemotherapy), palonosetron demonstrated a risk difference approaching the 10% clinical significance threshold specified by MASCC/ESMO guidelines, outperforming comparator agents [REFS‑2].

CINV Delayed emesis Complete response Meta-analysis

Network Meta‑Analysis Ranking: Palonosetron + Steroid as Safest and Most Effective 5‑HT₃ Regimen

A network meta‑analysis of 299 studies (n=58,412 patients) comparing 5‑HT₃ receptor antagonists alone or with steroids ranked palonosetron + steroid as the safest and most effective treatment overall using surface under the cumulative ranking curve (SUCRA) methodology [REFS‑1]. A separate 2025 network meta‑analysis of 17 RCTs ranked palonosetron first for nausea control (SUCRA 87%) and first for vomiting control (SUCRA 81%) across all settings, with palonosetron 0.25 mg identified as the optimal regimen for chemotherapy patients [REFS‑2].

Network meta-analysis SUCRA Safety-efficacy ranking

Functional Persistence Beyond Receptor Occupancy: Palonosetron vs. Granisetron and Ondansetron

In HEK‑293 cells expressing 5‑HT₃ receptors, pre‑incubation with palonosetron followed by 2.5‑hour antagonist washout and receptor stimulation with 5‑HT resulted in substantial and persistent inhibition of calcium ion influx [REFS‑1]. In contrast, cells pre‑incubated with granisetron or ondansetron under identical conditions showed calcium influx indistinguishable from untreated control cells, indicating complete functional recovery [REFS‑2].

Receptor internalization Calcium influx Functional antagonism

Palonosetron (CAS 125363-06-6) Evidence‑Based Research and Industrial Application Scenarios


Delayed‑Phase Chemotherapy‑Induced Nausea and Vomiting (CINV) Preclinical and Clinical Studies

Palonosetron is the only 5‑HT₃ antagonist monotherapy with FDA approval for prevention of delayed CINV (24‑120 hours post‑chemotherapy) [REFS‑1]. Its extended half‑life (~40 hours) and persistent functional receptor inhibition enable single‑dose administration with multi‑day efficacy [REFS‑2]. Researchers investigating delayed‑phase emesis mechanisms or evaluating novel antiemetic combinations should use palonosetron as the 5‑HT₃ antagonist reference standard, as first‑generation agents lack efficacy in the delayed phase [REFS‑3].

Sustained 5‑HT₃ Receptor Blockade in In Vivo Pharmacology Models

For experimental protocols requiring sustained 5‑HT₃ receptor antagonism over ≥24 hours (e.g., chronic visceral pain models, gastrointestinal motility studies, or behavioral assays), palonosetron's allosteric binding mechanism and receptor internalization property provide functional blockade that outlasts plasma exposure [REFS‑1]. In vitro data demonstrate persistent Ca²⁺ influx inhibition >2.5 hours after antagonist washout, whereas granisetron and ondansetron show complete functional recovery under identical conditions [REFS‑2].

High‑Affinity Radioligand Binding and Receptor Occupancy Studies

With a pKi of 10.5 (~40‑ to 130‑fold higher affinity than first‑generation agents), palonosetron is the preferred compound for definitive 5‑HT₃ receptor occupancy studies, autoradiography, and competition binding assays requiring high signal‑to‑noise ratios [REFS‑1]. Its positive cooperativity (Hill coefficient >1) distinguishes it from simple bimolecular ligands and makes it a valuable tool for investigating allosteric modulation of Cys‑loop receptors [REFS‑2].

Combination Antiemetic Regimen Development and Fixed‑Dose Formulation Research

Network meta‑analyses rank palonosetron + steroid as the safest and most effective 5‑HT₃‑based antiemetic regimen [REFS‑1]. It is the 5‑HT₃ antagonist component in the FDA‑approved fixed‑dose combination product NEPA (netupitant 300 mg + palonosetron 0.5 mg) [REFS‑2]. Pharmaceutical scientists developing novel antiemetic combinations or long‑acting depot formulations should consider palonosetron's unique pharmacokinetic‑pharmacodynamic profile as the benchmark for 5‑HT₃ receptor antagonism in multi‑agent antiemetic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG-12915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.